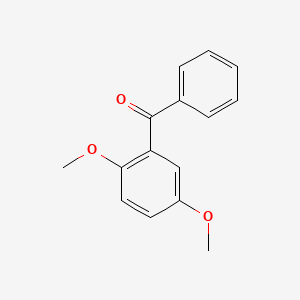
(2,5-Dimethoxy-phenyl)-phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-phenyl)-phenyl-methanone, also known as 2,5-DMPP, is a synthetic phenylmethanone that has been widely used in scientific research for its various applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 202.27 g/mol. 2,5-DMPP is an important compound in the field of organic synthesis and is widely used in the laboratory for a variety of purposes.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
- Design and Synthesis for Alzheimer's Disease : A study focused on the synthesis of analogues of (2,5-Dimethoxy-phenyl)-phenyl-methanone for treating Alzheimer's Disease (AD). These compounds showed moderate to high acetylcholinesterase (AChE) inhibitory activities, indicating potential for AD treatment (Ali et al., 2009).
Antimicrobial and Antimycobacterial Activity
- Antimycobacterial Properties : Another study synthesized analogues for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating moderate to high inhibitory activities (Ali et al., 2009).
- Antibacterial Activity : Research on 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones revealed antibacterial activity against various bacteria, including Staphylococcus aureus and Salmonella typhi (Prakash, Kumar, & Sehrawat, 2009).
Antioxidant and Anti-Inflammatory Activities
- Synthesis and Evaluation for Antioxidant Potential : A study examined synthetic derivatives for their in-vitro activities related to antioxidant and anti-inflammatory effects. These derivatives were effective in reducing agents and reactive towards stabilizing radicals (Gacche et al., 2008).
Insect Antifeedant and Antimicrobial Potency
- Synthesis and Biological Activities : Research involving the synthesis of 3,4-dimethyl phenyl bicyclo methanones demonstrated their antimicrobial, antioxidant, and insect antifeedant activities, highlighting their potential in pest control and disease prevention (G.Thirunarayanan, 2015).
Structural and Chemical Analysis
- Monoclinic Polymorph Study : A study on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime provided insights into its crystal structure, enhancing understanding of its physical and chemical properties (Rodríguez-Mora et al., 2013).
Polymer Synthesis
- Poly(ether ether ketone)s Synthesis : A study presented the synthesis of aromatic poly(ether ether ketone)s with a 2,5-dimethoxy phenyl side group, contributing to the field of polymer science (Yue et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives, which share a similar aromatic structure, have been found to inhibit certain enzymes or modulate receptor activity, leading to changes in cell signaling .
Biochemical Pathways
For example, indole derivatives have been found to influence a variety of pathways, including those involved in inflammation, viral replication, cancer progression, and more .
Pharmacokinetics
The compound’s molecular weight (24227) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression .
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEAHRFPMAHKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292938 |
Source


|
| Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-13-5 |
Source


|
| Record name | NSC86523 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

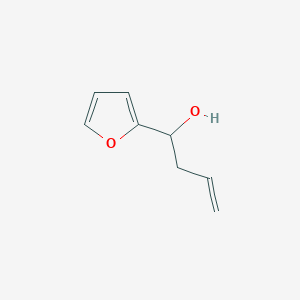

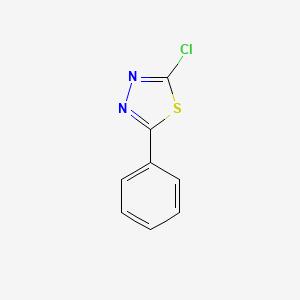
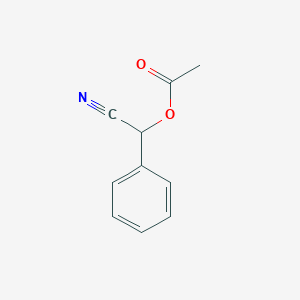
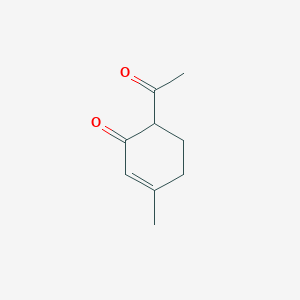
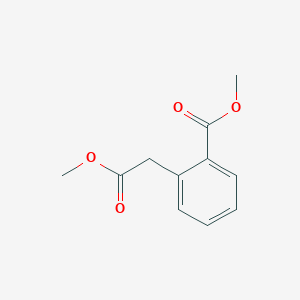
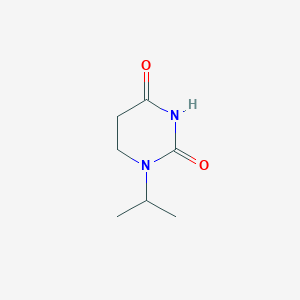
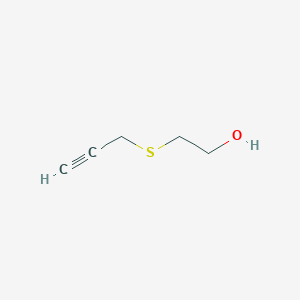
![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)
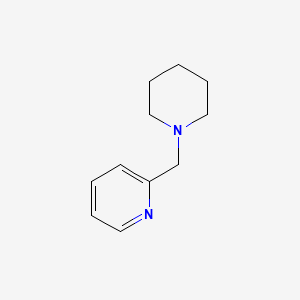
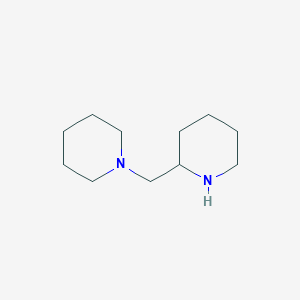
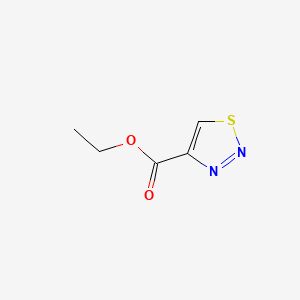
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
